molecular formula C17H14N2O2 B11211970 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- CAS No. 171204-18-5

4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-

Cat. No.: B11211970
CAS No.: 171204-18-5
M. Wt: 278.30 g/mol
InChI Key: INQKTXUBNPGWHY-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid derivatives are a critical class of heterocyclic compounds with diverse pharmacological applications, including antibacterial, antitumor, and anti-inflammatory activities . The compound 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- features a quinoline backbone substituted at the 2-position with a (4-methylphenyl)amino group and a carboxylic acid at the 4-position. This structure enhances hydrogen bonding and solubility, influencing its biological interactions .

Properties

CAS No.

171204-18-5

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(4-methylanilino)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)18-16-10-14(17(20)21)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,18,19)(H,20,21)

InChI Key

INQKTXUBNPGWHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

The Doebner reaction enables one-pot synthesis of quinoline-4-carboxylic acids via condensation of aniline derivatives, aldehydes, and pyruvic acid. For 4-quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, the protocol involves:

  • 4-Methylaniline as the aromatic amine.

  • Benzaldehyde or substituted aldehydes.

  • Pyruvic acid as the β-keto acid precursor.

  • BF₃·THF or BF₃·Et₂O as Lewis acid catalysts.

Optimized Conditions

  • Catalyst : BF₃·THF (10 mol%).

  • Temperature : Reflux in ethanol (78–80°C).

  • Scale : Demonstrated at 371 g scale with 82% yield.

Mechanism

  • Imine Formation : 4-Methylaniline reacts with benzaldehyde to form an imine intermediate.

  • Cyclization : Pyruvic acid undergoes nucleophilic attack, forming dihydroquinoline.

  • Oxidation : Spontaneous air oxidation aromatizes the ring, yielding the quinoline core.

Advantages

  • High Substrate Tolerance : Electron-deficient anilines react efficiently.

  • Scalability : Minimal yield drop at industrial scales.

Pfitzinger Condensation

Reaction Design

The Pfitzinger reaction constructs quinoline-4-carboxylic acids from isatin derivatives under alkaline conditions. For 2-((4-methylphenyl)amino) substitution:

  • Isatin is substituted with 4-methylphenyl groups.

  • Ketones (e.g., acetone) facilitate ring opening and cyclization.

Procedure

  • Ring Opening : Isatin reacts with NaOH and acetone to form 2-toluquinoline-4-carboxylic acid.

  • Amination : Chlorine at position 2 is displaced by 4-methylaniline via nucleophilic substitution.

Data Table: Pfitzinger Reaction Parameters

StepReagentsConditionsYield
1Isatin, NaOH, acetoneReflux, 10 h99%
22-Chloroquinoline-4-carboxylic acid, 4-methylaniline100°C, 3 h85%

Limitations

  • Requires pre-functionalized isatin derivatives.

  • Low regioselectivity in amination.

Post-Functionalization of Chloroquinoline Intermediates

Vilsmeier-Haack Formylation

2-Chloroquinoline-3-carbaldehydes are synthesized via Vilsmeier-Haack reaction, followed by oxidation to carboxylic acids.

Steps:

  • Formylation : Acetanilides react with DMF/POCl₃ to yield 2-chloroquinoline-3-carbaldehydes.

  • Oxidation : KMnO₄ oxidizes the aldehyde to carboxylic acid.

  • Amination : Chlorine at position 2 is substituted with 4-methylaniline.

Yield Optimization

  • Catalyst : Fe₃O₄@SiO₂ nanoparticles improve yields to 89%.

  • Solvent-Free Conditions : Reduce reaction time to 30 min.

Multi-Step Industrial Synthesis (Patent CN102924374B)

Protocol

  • Isatin to 2-Toluquinoline-4-Carboxylic Acid :

    • React isatin with NaOH and acetone (99% yield).

  • Aldol Addition :

    • Treat with benzaldehyde to form 2-vinyl-4-quinoline carboxylic acid (85% yield).

  • Oxidation and Decarboxylation :

    • Use KMnO₄/NaOH to oxidize the vinyl group, followed by decarboxylation in m-xylene.

Key Data

IntermediateYieldPurity
2-Toluquinoline-4-carboxylic acid99%98.5%
Quinoline-2,4-dicarboxylic acid94%97%

Microwave-Assisted Synthesis

Green Chemistry Approach

  • Catalyst : p-Toluenesulfonic acid (PTSA).

  • Conditions : Microwave irradiation (150 W, 120°C).

  • Advantages :

    • 85% yield in 20 min.

    • No column chromatography required.

Comparative Analysis of Methods

MethodYieldScalabilityComplexity
Doebner Reaction82%HighLow
Pfitzinger Condensation70%ModerateHigh
Chloroquinoline Post-Functionalization89%HighModerate
Industrial Multi-Step94%IndustrialHigh
Microwave-Assisted85%Lab-ScaleLow

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of quinolinecarboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

Key analogs and their substituents are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Solubility
2-(4-Methylphenyl)quinoline-4-carboxylic acid 2-(4-methylphenyl) C₁₇H₁₃NO₂ 263.28 Not reported Organic solvents
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 2-(4-methylphenyl), 8-Cl C₁₇H₁₂ClNO₂ 297.73 Not reported Chloroform, methanol
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid 2-(4-methoxyphenyl) C₁₇H₁₃NO₃ 279.29 Not reported Not reported
2-(4-Bromophenyl)quinoline-4-carboxylic acid 2-(4-bromophenyl) C₁₆H₁₀BrNO₂ 336.16 Not reported Not reported
Target Compound 2-((4-methylphenyl)amino) C₁₇H₁₄N₂O₂ 278.31* Not reported Likely polar solvents

*Calculated based on similar analogs.

Key Observations :

  • Halogen substitutions (e.g., Cl, Br) increase molecular weight and may enhance lipophilicity, affecting membrane permeability .

Antibacterial Activity

  • 2-Phenyl-quinoline-4-carboxylic acid derivatives (e.g., 5a4 and 5a7) showed MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Nitrofuran-containing analogs (e.g., 2-(5-nitro-2-furyl)quinolines) exhibited enhanced antibacterial activity due to nitro-group electron-withdrawing effects .

Target Compound: The (4-methylphenyl)amino group may improve binding to bacterial enzymes (e.g., DNA gyrase) via hydrogen bonding, similar to quinolone antibiotics .

Antitumor Activity

  • NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt) demonstrated >90% inhibition of human colon carcinomas in xenograft models .
  • Water solubility in sodium salt forms (e.g., NSC 368390) enhances bioavailability compared to free carboxylic acids .

Implications for Target Compound: The amino group could modulate solubility and target affinity, but fluorine or biphenyl substitutions (as in NSC 368390) may offer superior antitumor efficacy .

Structure-Activity Relationship (SAR) Trends

  • 2-Position Substitutions: Aryl groups (e.g., 4-methylphenyl) enhance planar stacking with biological targets . Amino groups increase hydrogen-bond donor capacity, improving enzyme binding .
  • 4-Carboxylic Acid : Essential for metal chelation in enzyme active sites (e.g., topoisomerases) .
  • Halogenation : Chlorine or bromine at the 6- or 8-positions boosts lipophilicity and membrane penetration .

Biological Activity

4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, and antitubercular properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a carboxylic acid and an aniline moiety, which is believed to contribute to its biological activities. The chemical structure can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

Antibacterial Activity

Research has demonstrated that derivatives of 4-quinolinecarboxylic acid exhibit notable antibacterial properties. A study evaluated various quinoline derivatives against common bacterial strains using the agar diffusion method. The results indicated that certain modifications enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
4-QCAModerateHigh
Derivative AHighModerate
Derivative BLowHigh

Antiviral Activity

Quinoline derivatives have been reported to possess antiviral properties against several viruses, including HIV and Zika virus. The mechanism often involves the inhibition of viral replication by targeting specific viral enzymes.

Antitubercular Activity

Recent studies have focused on the antitubercular potential of 4-quinolinecarboxylic acid derivatives. A series of compounds were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis. Notably, certain derivatives showed significant inhibition at low micromolar concentrations.

The biological activity of 4-quinolinecarboxylic acid is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways.
  • DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication.

Case Studies

  • Antibacterial Evaluation : In a study evaluating the antibacterial efficacy of several quinoline derivatives, it was found that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against resistant strains of bacteria. This highlights the importance of structural modifications in developing effective antibacterial agents.
  • Antitubercular Screening : A focused screening of 48 modified quinoline carboxylic acids revealed two promising candidates that inhibited M. tuberculosis effectively. These compounds demonstrated a strong correlation between structural features and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-((4-methylphenyl)amino)-4-quinolinecarboxylic acid in laboratory settings?

  • Answer: Standard safety measures include using personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Ensure adequate ventilation, especially in enclosed spaces. Avoid inhalation of vapors and direct skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists. Store in sealed containers under dry, ventilated conditions .

Q. Which synthetic routes are commonly employed for preparing 2-((4-methylphenyl)amino)-4-quinolinecarboxylic acid derivatives?

  • Answer: Key methods include:

  • Pfitzinger Reaction: Condensation of isatin derivatives with ketones to form 4-quinolinecarboxylic acids .
  • Suzuki Coupling: Palladium-catalyzed cross-coupling of boronic acids (e.g., 3-chlorophenylboronic acid) with halogenated quinoline intermediates .
  • Esterification: Reaction of quinoline-2-carboxylic acid with phenols (e.g., p-cresol) using phosphorus oxychloride as a catalyst .

Q. What analytical techniques are effective for characterizing the physicochemical properties of this compound?

  • Answer:

  • Chromatography: HPLC-MS for purity assessment and metabolomic profiling (e.g., detecting urinary metabolites) .
  • Spectroscopy: FT-IR, ¹H/¹³C-NMR, and MS for structural elucidation .
  • Physicochemical Analysis: Boiling point (488°C at 760 mmHg), density (1.2 g/cm³), and topological polar surface area (59.4 Ų) via experimental and computational methods .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 4-quinolinecarboxylic acid derivatives?

  • Answer: Contradictions in bioactivity data (e.g., anticancer vs. anti-inflammatory effects) may arise from structural modifications, assay conditions, or target specificity. Mitigation strategies include:

  • Dose-Response Studies: Validate activity across multiple concentrations (e.g., IC₅₀ determination for enzyme inhibition) .
  • Metabolomic Profiling: Use LC-QTOF-MS to identify pathway-specific interactions (e.g., tryptophan-kynurenine modulation) .
  • Structural Comparisons: Analyze substituent effects (e.g., fluorinated vs. methyl groups) on binding affinity .

Q. What strategies optimize the yield and purity of this compound during multi-step syntheses?

  • Answer:

  • Catalyst Optimization: Use Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) in Suzuki coupling to enhance cross-efficiency .
  • Recrystallization: Purify intermediates (e.g., p-tolyl esters) from ethanol to obtain X-ray-quality crystals .
  • Reaction Monitoring: Employ TLC or in-situ NMR to track intermediate formation and minimize side products .

Q. How does this compound inhibit dihydroorotate dehydrogenase (DHODH), and what experimental approaches validate this mechanism?

  • Answer: The carboxylic acid moiety binds to DHODH’s flavin mononucleotide (FMN) cofactor, blocking pyrimidine biosynthesis. Validation methods include:

  • Enzyme Assays: Measure UV absorbance at 600 nm to quantify orotate production inhibition .
  • Crystallography: Resolve DHODH-ligand complexes (e.g., brequinar sodium analogs) to identify binding interactions .
  • Metabolic Tracing: Use ¹³C-glucose to track reduced de novo pyrimidine synthesis in treated cells .

Q. What metabolomics approaches study the role of this compound in modulating the tryptophan-kynurenine pathway?

  • Answer: Untargeted LC-QTOF-MS identifies pathway metabolites (e.g., 4-quinolinecarboxylic acid, xanthurenic acid). Key findings include:

  • Kynurenine Pathway Modulation: Increased xanthurenic acid and decreased L-kynurenine levels post-treatment .
  • Correlative Analysis: Link metabolite shifts (e.g., reduced indoxyl sulfate) to altered tryptophan catabolism .

Q. How do crystallographic studies inform structure-activity relationships (SAR) of quinolinecarboxylic acid derivatives?

  • Answer: X-ray crystallography reveals:

  • Torsional Angles: Dihedral angles between quinoline and aryl groups (78–88°) influence steric interactions .
  • Hydrogen Bonding: Carboxylic acid groups form stabilizing interactions with active-site residues (e.g., Arg136 in DHODH) .
  • π-π Stacking: Aromatic rings participate in stacking (3.5–3.9 Å distances) to enhance binding affinity .

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